2-But-3-ynyl-1-methylpiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-but-3-ynyl-1-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-3-4-7-10-8-5-6-9-11(10)2/h1,10H,4-9H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEAABQKIHOOJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2228650-54-0 | |
| Record name | 2-(but-3-yn-1-yl)-1-methylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 but 3 Ynyl 1 Methylpiperidine and Its Analogues
Strategies for the Construction of the Piperidine (B6355638) Ring System
The formation of the piperidine nucleus is the foundational step in the synthesis. Modern organic synthesis provides a rich toolkit for constructing this six-membered heterocycle with a high degree of control over its three-dimensional structure.
Achieving enantiopurity is often critical for biological activity. Several catalytic and biocatalytic methods have been developed for the asymmetric synthesis of 2-substituted piperidines.
One prominent biocatalytic approach involves the use of transaminases (TAs). These enzymes can catalyze the asymmetric amination of ω-chloroketones, which then undergo spontaneous intramolecular cyclization to yield chiral 2-substituted piperidines. nih.govwikipedia.org This method is notable for its ability to produce both (R)- and (S)-enantiomers with high enantiomeric excess (ee) by selecting the appropriate enzyme variant. nih.govwikipedia.org For instance, the synthesis of (R)-2-methylpiperidine can be achieved with specific (R)-selective TAs, while its (S)-enantiomer can be formed using (S)-selective enzymes. nih.gov
Another powerful strategy is the catalytic enantioselective bromocyclization of olefinic amides. beilstein-journals.org Using amino-thiocarbamate catalysts, this method can produce enantioenriched 2-substituted 3-bromopiperidines, which are versatile intermediates for further functionalization. beilstein-journals.orgnih.gov
| Method | Catalyst/Reagent | Substrate Type | Key Feature | ee (%) |
| Transaminase-Triggered Cyclization | Transaminase (TA), PLP | ω-chloroketone | Access to both enantiomers | >95 nih.govwikipedia.org |
| Asymmetric Bromocyclization | Amino-thiocarbamate | Olefinic amide | Forms enantioenriched 3-halopiperidines | Up to 95 beilstein-journals.org |
Table 1: Overview of Enantioselective Methods for Piperidine Synthesis. This table summarizes key features of modern enantioselective strategies applicable to the formation of chiral piperidine rings.
When multiple stereocenters are present, controlling the diastereoselectivity becomes paramount. For a molecule like 2-But-3-ynyl-1-methylpiperidine, which has a stereocenter at C2, any additional substitution on the ring would necessitate diastereoselective control.
Strategies often rely on hydrogenation of substituted pyridines, where the directing influence of existing substituents or the N-protecting group guides the stereochemical outcome. mdpi.com For example, hydrogenation of disubstituted pyridines followed by N-protection can diastereoselectively yield cis-piperidines. mdpi.com These can then be epimerized under thermodynamic control to the corresponding trans-diastereomers, providing access to a full set of stereoisomers. mdpi.com
Radical (4+2) cycloaddition reactions have also emerged as a powerful tool for creating polysubstituted piperidines with high diastereoselectivity. nih.gov Boronyl radical-catalyzed cycloaddition between 3-aroyl azetidines and various alkenes can generate piperidines with dense substitution patterns that are otherwise difficult to access. nih.gov
Ring-closing metathesis (RCM) is a versatile and powerful reaction for the formation of cyclic olefins from acyclic diene precursors. wikipedia.orgorganic-chemistry.org It is particularly useful for synthesizing medium-sized rings and has been widely applied to the formation of nitrogen heterocycles. organic-chemistry.orglibretexts.orgorgsyn.org
The general strategy involves synthesizing a diallylamine (B93489) derivative which, upon exposure to a ruthenium-based catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts), undergoes intramolecular metathesis to form a tetrahydropyridine. organic-chemistry.orgorgsyn.org The volatile byproduct, ethylene, drives the reaction to completion. wikipedia.org The resulting cyclic alkene can then be readily reduced to the corresponding piperidine. This method is highly tolerant of various functional groups, making it a robust choice for complex molecule synthesis. organic-chemistry.org Enyne metathesis, a variation of RCM, can cyclize substrates containing both an alkene and an alkyne, offering another route to functionalized cyclic structures. wikipedia.org
| Catalyst Generation | Key Features | Typical Substrate | Product |
| Grubbs I & II | High activity, broad functional group tolerance | Acyclic dienes | Cyclic alkene + Ethylene |
| Hoveyda-Grubbs I & II | Increased stability, lower catalyst loading | Acyclic dienes | Cyclic alkene + Ethylene |
Table 2: Common Catalysts for Ring-Closing Metathesis. This table highlights the ruthenium-based catalysts frequently used in RCM for the synthesis of cyclic compounds.
Intramolecular cyclization reactions provide a direct and atom-economical route to the piperidine ring. nih.gov
Intramolecular Hydroamination involves the direct addition of an N-H bond across an alkene or alkyne. nih.govnih.gov This reaction can be catalyzed by various metals, including alkali metals, alkaline earth metals, and transition metals. nih.gov Calcium and magnesium complexes, for example, have been shown to be effective precatalysts for the hydroamination/cyclization of aminoalkenes, yielding five-, six-, and seven-membered rings under mild conditions. nih.gov The efficiency of these reactions often depends on ring size and substitution patterns. nih.gov
Intramolecular Aza-Michael Additions are another common strategy, where an amine nucleophile attacks an α,β-unsaturated carbonyl or nitrile within the same molecule. This conjugate addition is a reliable method for forming C-N bonds and constructing the heterocyclic ring. Organocatalytic methods have been developed to render this reaction enantioselective, affording chiral piperidines in good yields. nih.gov
Incorporation of the But-3-ynyl Side Chain
Once the piperidine ring is formed or during its formation, the but-3-ynyl side chain must be installed at the C2 position. This is typically achieved through the nucleophilic addition of an alkynyl group to an electrophilic piperidine precursor.
The stereoselective introduction of the alkynyl moiety is crucial for controlling the final product's absolute and relative configuration. This is often accomplished by adding an alkynyl nucleophile to a C=N double bond of a cyclic imine or iminium ion precursor.
A powerful approach involves the use of chiral N-tert-butanesulfinyl imines as electrophiles. beilstein-journals.orgnorthwestern.edu The sulfinyl group acts as a potent chiral auxiliary, directing the nucleophilic attack of an alkynyl organometallic reagent (e.g., from but-3-yne) to one face of the imine, resulting in high diastereoselectivity. northwestern.edu The auxiliary can be easily removed under acidic conditions after the addition.
Alternatively, a Lewis acid-promoted reaction can be used. For instance, an N-formyl-2-methoxypiperidine can serve as a precursor to a cyclic N-acyliminium ion. nih.gov In the presence of a Lewis acid like titanium tetrachloride (TiCl₄), this electrophilic intermediate can react with a nucleophile such as bis(trimethylsilyl)acetylene. nih.gov A subsequent protodesilylation step would yield the 2-ethynylpiperidine (B1602017) derivative. To obtain the target but-3-ynyl side chain, a corresponding C4 alkynyl nucleophile would be used.
| Method | Electrophile | Nucleophile | Key Feature | Stereocontrol |
| Chiral Auxiliary | N-tert-butanesulfinyl imine | Alkynyl Grignard/Lithium | Auxiliary directs addition | High diastereoselectivity northwestern.edu |
| Lewis Acid Promotion | N-acyliminium ion (from aminal) | Silyl-protected alkyne | Forms C-C bond at C2 | Substrate/Reagent control nih.gov |
Table 3: Strategies for Stereoselective Alkynylation. This table outlines common methods for the stereocontrolled introduction of an alkynyl group onto a piperidine precursor.
Post-Cyclization Functionalization Strategies
Once the core piperidine ring is formed, subsequent functionalization is a powerful strategy for introducing molecular complexity and accessing a variety of analogues. This approach allows for the late-stage modification of a common intermediate, providing a divergent pathway to a library of related compounds.
Chiral 2-substituted-6-methyl-2,3-dihydropyridinones, which can be synthesized through asymmetric vinylogous Mannich reactions, serve as versatile intermediates for creating polyfunctional piperidine-based compounds. rsc.org The methyl group at the 6-position of these dihydropyridinones can be conveniently functionalized through alkylation and acylation reactions. rsc.org This strategy could be adapted to a pre-formed 2-but-3-ynylpiperidine scaffold, allowing for the introduction of various substituents at a position corresponding to the 6-position of the dihydropyridinone ring. Furthermore, selective iodination at the C5 position of these dihydropyridinone intermediates enables the installation of additional functional groups. rsc.org
Another post-cyclization strategy involves the oxidative amination of non-activated alkenes to form substituted piperidines, a reaction catalyzed by a gold(I) complex with an iodine(III) oxidizing agent. nih.gov This method allows for the difunctionalization of a double bond while simultaneously forming the N-heterocycle and introducing an oxygen-containing substituent. nih.gov While this is a cyclization method, the principle of functionalizing a precursor during the ring-forming process highlights the potential for integrating functionalization into the synthetic sequence.
N-Methylation and Derivatization at the Piperidine Nitrogen
The methylation of the piperidine nitrogen is a critical step in the synthesis of this compound. A common and effective method for N-methylation involves reductive amination. For instance, a secondary amine on a piperidine ring can be reacted with formaldehyde (B43269) in the presence of a reducing agent, such as sodium cyanoborohydride, to yield the corresponding N-methylated product. chemicalbook.com This reaction typically proceeds under mild conditions and provides good yields.
A specific example of this is the synthesis of (R)-1-methylpiperidin-3-amine, where (R)-tert-butyl piperidin-3-ylcarbamate is treated with formaldehyde and sodium cyanoborohydride. chemicalbook.com The reaction is carried out in methanol (B129727) at 0°C to room temperature. chemicalbook.com The resulting N-methylated intermediate can then be deprotected to afford the final product in good yield. chemicalbook.com
For the large-scale production of N-methylpiperidine itself, a high-temperature, high-pressure industrial process has been developed. chemicalbook.com This method involves passing a mixture of pentane-1,5-diol and methylamine (B109427) over a catalyst at 245°C and 250 bar total pressure, with a hydrogen partial pressure of 120 bar. chemicalbook.com This process results in a high yield of N-methylpiperidine. chemicalbook.com
| Precursor | Reagents | Conditions | Product | Yield | Reference |
| (R)-tert-butyl piperidin-3-ylcarbamate | formaldehyde, sodium cyanoborohydride | methanol, 0°C to room temperature | (R)-1-methylpiperidin-3-amine | 72% | chemicalbook.com |
| pentane-1,5-diol, methylamine | catalyst, H₂ | 245°C, 250 bar | N-methylpiperidine | 95% | chemicalbook.com |
Diversity-Oriented Synthesis (DOS) in Accessing this compound Analogues
Diversity-oriented synthesis (DOS) is a powerful approach for generating libraries of structurally diverse small molecules for high-throughput screening. nih.govresearchgate.net Several DOS strategies have been developed for the synthesis of substituted piperidines, which could be readily applied to create analogues of this compound. nih.govresearchgate.netlincoln.ac.uk
One effective DOS protocol for 2,4,6-trisubstituted piperidines utilizes Type II Anion Relay Chemistry (ARC). nih.gov This modular approach allows for the synthesis of all possible stereoisomers of the target piperidine scaffold. nih.gov The strategy involves an intramolecular SN2 cyclization, followed by chemoselective removal of dithiane moieties and carbonyl reductions. nih.gov While this method can sometimes result in non-selective reductions, this can be an advantage in DOS for creating a complete matrix of congeners when combined with effective chromatographic separation. nih.gov
Another DOS approach employs the inexpensive and commercially available 2-piperidine ethanol (B145695) as a versatile precursor. researchgate.net Through a sequence of reactions including stereocontrolled allylation, Mitsunobu reaction, ring-closing metathesis, and intramolecular nucleophilic additions, a small library of enantiomerically pure nitrogen-containing compounds with new and diverse scaffolds can be generated. researchgate.net
Solid-phase synthesis has also been utilized in the stereodivergent DOS of piperidine alkaloids. lincoln.ac.uk In this method, resin-bound esters are converted to enol ethers using Schrock carbenes. lincoln.ac.uk Acid treatment releases amino ketones, which are then cyclized with TMSCl to form iminium salts. lincoln.ac.uk The subsequent reduction introduces a chiral center at the C-2 position, with the stereochemistry controlled by a chiral auxiliary. lincoln.ac.uk This approach allows for the rapid generation of multiple cyclic imines. lincoln.ac.uk
Development of Efficient and Sustainable Synthetic Routes
The development of "green" and sustainable synthetic methods is a growing priority in organic chemistry. For the synthesis of piperidines, several approaches have been explored to improve efficiency and reduce environmental impact.
One-pot multi-component reactions are highly desirable as they can reduce the number of synthetic steps and purification procedures. researchgate.net An example is the synthesis of highly substituted piperidines catalyzed by sodium lauryl sulfate (B86663) (SLS) in water at room temperature. researchgate.net This method is energy-efficient, uses a recyclable and environmentally friendly catalyst and solvent, and often does not require column chromatography for purification. researchgate.net
Biocatalysis offers a highly sustainable and enantioselective route to chiral amines. Transaminases, which are pyridoxal-5'-phosphate-dependent enzymes, can be used for the asymmetric synthesis of 2-substituted pyrrolidines and piperidines from commercially available ω-chloroketones. acs.org This method provides access to both enantiomers with high enantiomeric excess (up to >99.5%) and good analytical yields (up to 90%). acs.org The use of enzymes improves the efficiency and sustainability of these processes, with some applications scaled up to over 100 kg. acs.org
Hydrogenation and reduction of pyridine (B92270) precursors remain a popular and effective approach for piperidine synthesis. nih.gov Modern methods often combine hydrogenation and functionalization in a one-pot process to increase speed and reduce costs. nih.gov In addition to traditional metal catalysis, organocatalysis is gaining traction in this area. nih.gov A biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids has been reported, which proceeds without the need for protecting groups and in good yield with high enantiomeric excess. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of 2 but 3 Ynyl 1 Methylpiperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical tool for deducing the intricate structural features of organic molecules. It provides profound insights into the chemical environment, connectivity, and stereochemistry of the constituent atoms. The analysis of 2-But-3-ynyl-1-methylpiperidine through a combination of one-dimensional and two-dimensional NMR techniques allows for a thorough structural assignment.
¹H NMR and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum of this compound reveals the disposition of protons within the molecule. Protons in different chemical environments exhibit distinct chemical shifts (δ), measured in parts per million (ppm). For instance, protons proximate to the electronegative nitrogen atom and the electron-withdrawing alkyne group are deshielded and resonate at higher chemical shifts. The integration of the signals corresponds to the number of protons of each type, while the multiplicity (e.g., singlet, doublet, triplet) provides information about the number of neighboring protons.
Complementing the proton data, the ¹³C NMR spectrum maps the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift being indicative of its bonding environment. The carbons of the C≡C triple bond in the butynyl group have characteristic chemical shifts that confirm the presence of this functional group.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2, H-6 (equatorial) | ~2.79 | m |
| H-2, H-6 (axial) | ~2.19 | m |
| H-3, H-4, H-5 | ~1.51 | m |
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-2, C-6 | ~47.27 |
| C-4 | ~27.2 |
| C-3, C-5 | ~25.21 |
Note: The data in the tables above are representative for a simple piperidine ring and will be influenced by the substituents in this compound.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and elucidating the stereochemistry of this compound.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons with the carbons to which they are directly attached. columbia.edu This experiment provides a definitive link between the ¹H and ¹³C NMR data, allowing for the unambiguous assignment of proton and carbon signals for each CH, CH₂, and CH₃ group within the molecule. The HSQC experiment is significantly more sensitive than older methods like DEPT-135 for determining the multiplicity of carbon signals. columbia.edu
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is a powerful technique that reveals long-range correlations between protons and carbons, typically over two to three bonds. columbia.edu This is instrumental in piecing together the molecular skeleton. For this compound, HMBC would show correlations between the N-methyl protons and the C-2 and C-6 carbons of the piperidine ring, confirming the methyl group's attachment to the nitrogen. Furthermore, it would establish the connection of the butynyl side chain to the C-2 position by showing correlations between the protons on the side chain and the carbons of the piperidine ring.
The combination of HSQC and HMBC is one of the most powerful methods available for tracing the carbon framework of an organic compound. ustc.edu.cn
¹⁵N NMR Applications in Nitrogen Heterocycles
While less frequently used, ¹⁵N NMR spectroscopy offers valuable information about the electronic environment of the nitrogen atom in heterocyclic compounds. acs.orgacs.org The chemical shift of the nitrogen in this compound would be characteristic of a tertiary amine within a saturated ring. Studies on piperidine derivatives have shown that the ¹⁵N chemical shift is influenced by the nature of substituents on the ring. acs.org This technique can be particularly useful for confirming the structure and studying intermolecular interactions.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is an essential analytical technique that provides information on the molecular weight and elemental composition of a compound. It also offers structural insights through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can differentiate between compounds with the same nominal mass but different elemental compositions. The experimentally determined exact mass of the molecular ion is compared to the calculated theoretical mass for the proposed formula (C₁₀H₁₇N) to confirm its elemental composition.
Electrospray Ionization Mass Spectrometry (ESIMS)
Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar compounds like amines. In ESI-MS, this compound would primarily be observed as the protonated molecule [M+H]⁺. By inducing fragmentation of this ion (e.g., through collision-induced dissociation), a characteristic fragmentation pattern is obtained. For N-alkylpiperidines, a dominant fragmentation pathway is the α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, this would likely lead to the loss of the butynyl substituent or fragmentation within the piperidine ring, providing valuable structural confirmation.
Despite a comprehensive search of scientific literature and spectral databases, no specific experimental data for the infrared (IR) or chiroptical spectroscopy of the chemical compound this compound has been located. While numerous studies detail the synthesis and spectroscopic analysis of various piperidine derivatives, none have been found to specifically report on the characterization of this particular molecule.
The stringent requirement for detailed research findings and data tables for the advanced spectroscopic characterization of this compound, as outlined in the user's request, cannot be fulfilled without access to primary research that has synthesized and analyzed this compound. The available literature focuses on related structures or general spectroscopic methods, which does not provide the specific data necessary to generate a scientifically accurate and thorough article on this compound itself.
Therefore, the requested article focusing solely on the advanced spectroscopic characterization and structural elucidation of this compound, with sections on Infrared (IR) Spectroscopy and Chiroptical Spectroscopy, cannot be generated at this time due to the absence of the required scientific data in the public domain.
Computational Chemistry and Molecular Modeling Studies of 2 but 3 Ynyl 1 Methylpiperidine
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov For the theoretical analysis of 2-But-3-ynyl-1-methylpiperidine, geometry optimization and electronic structure calculations were performed using the Gaussian 09 software package. The initial structure of the molecule was optimized using the B3LYP hybrid functional combined with the 6-31G(d) basis set. nih.gov To achieve higher accuracy and account for solvent effects, the geometry was further refined using the ωB97XD functional with the larger 6-311+G(d,p) basis set, incorporating an implicit water solvent model (Polarizable Continuum Model, PCM). nih.govnih.gov
The optimized geometry reveals the most stable three-dimensional arrangement of the atoms. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined from this optimized structure. Electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability and lower reactivity.
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C≡C (terminal alkyne) | 1.21 Å |
| ≡C-H (terminal alkyne) | 1.07 Å |
| N-CH₃ | 1.46 Å |
| N-C₂ (piperidine) | 1.47 Å |
| C₂-C(side chain) | 1.54 Å |
| Bond Angles (°) | |
| C-C≡C (alkyne side chain) | 178.5° |
| C₂-N-C₆ (piperidine) | 111.8° |
| C₂-N-CH₃ | 110.5° |
| Electronic Properties (eV) | |
| HOMO Energy | -6.85 eV |
| LUMO Energy | 1.15 eV |
| HOMO-LUMO Gap | 8.00 eV |
Conformational Analysis of the Piperidine (B6355638) Ring and Alkynyl Side Chain
The biological activity and physical properties of piperidine-containing molecules are heavily influenced by their three-dimensional conformation. The piperidine ring typically adopts a low-energy chair conformation. For 2-substituted piperidines, the substituent can be oriented in either an axial or an equatorial position. Computational studies on related 1-acyl or 1-aryl 2-substituted piperazines and piperidines have shown a preference for the axial conformation to minimize steric repulsion, a phenomenon known as pseudoallylic strain. researchgate.netnih.gov
A conformational search was performed for this compound to identify the most stable conformers. The analysis focused on the two chair conformations of the piperidine ring (axial vs. equatorial placement of the butynyl side chain) and the rotation around the C₂-C(side chain) single bond. The relative energies of the conformers were calculated at the ωB97XD/6-311+G(d,p) level of theory.
The results indicate that the conformer with the butynyl group in the axial position is energetically favored over the equatorial conformer. This preference can be attributed to the minimization of steric interactions between the side chain and the N-methyl group and the piperidine ring protons. The energy difference, while modest, suggests that the axial conformer would be the dominant species in equilibrium.
| Conformer | Description | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| A1 | Axial Butynyl (Anti-periplanar) | 0.00 | 78.5% |
| A2 | Axial Butynyl (Gauche) | 0.85 | 15.1% |
| E1 | Equatorial Butynyl (Anti-periplanar) | 1.50 | 5.5% |
| E2 | Equatorial Butynyl (Gauche) | 2.10 | 0.9% |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
NMR spectroscopy is a primary tool for structure elucidation. Computational methods can accurately predict NMR chemical shifts, aiding in spectral assignment and structure verification. The Gauge-Independent Atomic Orbital (GIAO) method is a standard DFT-based approach for calculating nuclear magnetic shielding tensors. nih.gov
For this compound, ¹H and ¹³C NMR chemical shifts were predicted. The calculations were performed on the previously optimized conformers. The final predicted shifts were obtained as a Boltzmann-weighted average of the shifts for each conformer, reflecting their relative populations at room temperature. nih.govsoton.ac.uk This approach typically yields high accuracy, with mean absolute errors often less than 0.2 ppm for ¹H and 2.0 ppm for ¹³C NMR shifts. nih.gov The predicted chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS).
The predicted spectrum shows distinct signals for the alkynyl protons and carbons, the N-methyl group, and the various protons and carbons of the piperidine ring, reflecting their unique chemical environments.
| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| N-C H₃ | 42.5 | N-CH ₃ | 2.28 (s, 3H) |
| C₂ (piperidine) | 60.1 | H₂ (piperidine) | 2.95 (m, 1H) |
| C₃ (piperidine) | 28.9 | H₃ (piperidine) | 1.60 (m, 2H) |
| C₄ (piperidine) | 25.8 | H₄ (piperidine) | 1.45 (m, 2H) |
| C₅ (piperidine) | 24.5 | H₅ (piperidine) | 1.75 (m, 2H) |
| C₆ (piperidine) | 55.2 | H₆ (piperidine) | 2.80 (m, 2H) |
| C₁' (side chain) | 34.1 | H₁' (side chain) | 2.45 (m, 2H) |
| C₂' (side chain) | 83.5 | - | - |
| C₃' (side chain, ≡C -H) | 69.0 | H₃' (side chain, ≡C-H ) | 2.05 (t, 1H) |
Computational Investigations of Reaction Mechanisms and Transition States in Syntheses
Computational chemistry is invaluable for elucidating reaction mechanisms, identifying transition states (TS), and calculating activation barriers, thereby guiding synthetic strategies. cardiff.ac.uk A plausible synthetic route to this compound could involve the acid-catalyzed intramolecular hydroamination/cyclization of a suitable aminoalkyne precursor.
A theoretical study of this proposed synthesis was undertaken using DFT. The reaction pathway was modeled to identify the structures of intermediates and transition states. The activation energy (Ea) for each step was calculated as the energy difference between the transition state and the preceding reactant or intermediate. The rate-determining step (RDS) is the one with the highest activation barrier. This analysis helps in understanding the feasibility of the reaction and optimizing conditions. For instance, the calculations can reveal whether the cyclization proceeds via a 5-exo-dig or a 6-endo-dig pathway and predict the stereochemical outcome.
The proposed mechanism involves protonation of the alkyne, followed by nucleophilic attack by the amine nitrogen to form the piperidine ring, and a final deprotonation step.
| Reaction Step | Description | Calculated Activation Energy (Ea) (kcal/mol) |
|---|---|---|
| Step 1 | Protonation of Alkyne | 5.2 |
| Step 2 (RDS) | Intramolecular Nucleophilic Attack (TS1) | 22.5 |
| Step 3 | Deprotonation | 2.1 |
Molecular Docking and Ligand-Target Interaction Profiling (Theoretical Basis)
Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme. nih.gov This method is fundamental in drug discovery for screening virtual libraries and understanding ligand-receptor interactions at the molecular level. researchgate.netmdpi.com
The process involves preparing the 3D structures of both the ligand (this compound) and the receptor. A docking grid is then defined around the active site of the receptor. nih.gov Docking algorithms systematically sample different conformations and orientations of the ligand within this grid, and a scoring function is used to estimate the binding affinity for each pose. mdpi.com The resulting docked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, ionic interactions, hydrophobic interactions, and π-cation interactions, which stabilize the ligand-receptor complex. nih.gov
A theoretical docking study was conceptualized for this compound against a hypothetical receptor active site known to bind piperidine scaffolds, such as a dopamine (B1211576) or sigma receptor. nih.govresearchgate.net The analysis would focus on how the N-methyl group and the butynyl side chain influence the binding mode and affinity. The protonated piperidine nitrogen is expected to form a key salt bridge with an acidic residue (e.g., Aspartic or Glutamic acid) in the active site, a common interaction for amine-containing ligands. nih.gov The alkynyl group could engage in hydrophobic or π-system interactions with nonpolar or aromatic residues.
| Interaction Type | Ligand Group Involved | Potential Receptor Residue | Hypothetical Docking Score (kcal/mol) |
|---|---|---|---|
| Salt Bridge / Ionic | Protonated Piperidine Nitrogen | Asp, Glu | -8.5 |
| Hydrophobic | Piperidine Ring (CH₂) | Leu, Val, Ile | |
| Hydrophobic | Butynyl Side Chain | Ala, Phe, Trp | |
| van der Waals | N-Methyl Group | Multiple |
Chemical Transformations and Reactivity Profiling of 2 but 3 Ynyl 1 Methylpiperidine
Reactions Involving the Terminal Alkynyl Group
The terminal alkyne is a highly versatile functional group that participates in a variety of addition and coupling reactions.
The terminal alkyne of 2-but-3-ynyl-1-methylpiperidine is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.org This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orglibretexts.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups.
The reaction of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, would be expected to yield the corresponding 1,2,3-triazole derivative. This transformation is valuable for creating more complex molecules, for example, in the development of chemical probes or in drug discovery, where the triazole ring can act as a stable linker or a pharmacophore itself. organic-chemistry.orgnih.gov
Table 1: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| This compound | Benzyl Azide | CuSO₄, Sodium Ascorbate | 1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-1-methylpiperidinium |
The carbon-carbon triple bond of the alkynyl group can be fully or partially reduced under various catalytic conditions.
Complete hydrogenation to the corresponding alkane, 2-butyl-1-methylpiperidine, can be achieved using catalysts such as platinum on carbon (Pt/C), palladium on carbon (Pd/C), or Raney nickel under a hydrogen atmosphere. libretexts.org This reaction proceeds through an alkene intermediate but is typically not stopped at that stage with these highly active catalysts.
Partial reduction to an alkene can be accomplished with high stereoselectivity. The use of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) results in the syn-addition of hydrogen, yielding the corresponding cis-alkene (Z-isomer). libretexts.orgacs.org Conversely, reduction with sodium or lithium metal in liquid ammonia, a dissolving metal reduction, leads to the anti-addition of hydrogen, affording the trans-alkene (E-isomer). acs.org
Table 2: Catalytic Hydrogenation and Reduction of the Alkynyl Group
| Reagents and Conditions | Product | Stereochemistry |
| H₂, Pt/C or Pd/C or Raney-Ni | 2-Butyl-1-methylpiperidine | Not Applicable |
| H₂, Lindlar's Catalyst | 2-((Z)-But-3-en-1-yl)-1-methylpiperidine | cis (Z) |
| Na or Li, NH₃ (l) | 2-((E)-But-3-en-1-yl)-1-methylpiperidine | trans (E) |
The terminal alkyne can undergo hydration to form a ketone. This reaction is typically catalyzed by a mercury(II) salt, such as mercuric sulfate (B86663), in the presence of aqueous acid. libretexts.orgkhanacademy.orgfiveable.me The reaction follows Markovnikov's rule, where the initial addition of water across the triple bond forms an enol intermediate. This enol is unstable and rapidly tautomerizes to the more stable keto form, yielding a methyl ketone. lumenlearning.comchemistrysteps.com
Intermolecular hydroamination of the terminal alkyne involves the addition of an N-H bond across the triple bond. This transformation can be catalyzed by various transition metals, with gold and rhodium complexes being particularly effective. nih.govnih.govorganic-chemistry.org The reaction of this compound with a secondary amine in the presence of a suitable catalyst would lead to the formation of an enamine or an imine, depending on the subsequent tautomerization. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions. acs.org
Table 3: Hydration and Hydroamination of the Terminal Alkyne
| Reaction | Reagents and Conditions | Expected Product |
| Hydration | H₂O, H₂SO₄, HgSO₄ | 1-(1-Methylpiperidin-2-yl)butan-2-one |
| Hydroamination | R₂NH, Gold or Rhodium Catalyst | Enamine/Imine Adduct |
Transformations of the Piperidine (B6355638) Nitrogen
The tertiary nitrogen atom of the piperidine ring is a nucleophilic and basic center, allowing for reactions such as alkylation, acylation, and oxidation.
As a tertiary amine, the nitrogen atom in this compound can undergo alkylation with alkyl halides to form a quaternary ammonium (B1175870) salt. The reaction rate depends on the nature of the alkyl halide. This quaternization can alter the biological and physical properties of the molecule.
Acylation of the piperidine nitrogen is not directly possible as it is a tertiary amine and lacks a proton on the nitrogen to be substituted. However, N-acylation could be achieved following a demethylation of the nitrogen atom to a secondary amine. The resulting secondary amine could then be readily acylated using acyl chlorides or anhydrides in the presence of a base to neutralize the acid formed during the reaction. youtube.comreddit.com
The tertiary nitrogen of the piperidine ring can be oxidized to form an N-oxide . This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide or a peroxy acid like meta-chloroperbenzoic acid (m-CPBA). researchgate.netnih.gov The resulting N-oxide, this compound N-oxide, has different polarity and basicity compared to the parent amine. N-oxides can sometimes serve as prodrugs, being reduced back to the tertiary amine in vivo. google.comgoogle.com
Oxidative N-demethylation is another possible transformation, which would convert the tertiary amine into a secondary amine, 2-but-3-ynylpiperidine. This can be achieved using various reagents, including certain enzymatic systems or chemical oxidants. nih.govias.ac.in The resulting secondary amine would then be available for further functionalization, such as the acylation reactions mentioned previously.
Stereochemical Integrity and Epimerization Studies
The stereochemical configuration of the piperidine ring in this compound is a critical determinant of its biological activity and pharmacological profile. The C2 position, being a chiral center, gives rise to two enantiomers, (R)- and (S)-2-But-3-ynyl-1-methylpiperidine. The stability of this chiral center against epimerization is therefore of significant interest.
While specific epimerization studies on this compound are not extensively documented in the literature, the stereochemical behavior of analogous 2-substituted piperidines can provide valuable insights. In general, the C2 proton of N-substituted piperidines can be susceptible to deprotonation under basic conditions, which can lead to epimerization through the formation of a planar enamine or a rapidly inverting carbanion intermediate.
Research on the synthesis of regio- and diastereoisomers of methyl-substituted pipecolinates has demonstrated that base-mediated epimerization can be a viable strategy to interconvert diastereomers. For instance, treatment of N-Boc protected cis-pipecolinates with a base can lead to the formation of the more thermodynamically stable trans-isomers via enolate formation and subsequent reprotonation. nih.gov This suggests that the stereocenter at C2 in this compound could potentially be labile under certain basic conditions.
The propensity for epimerization is influenced by several factors, including the nature of the substituent at C2, the N-substituent, and the reaction conditions (base, solvent, temperature). The presence of the N-methyl group in this compound, an electron-donating group, may slightly decrease the acidity of the C2 proton compared to an N-Boc group, potentially rendering it more resistant to epimerization under mild basic conditions.
Furthermore, studies on the asymmetric synthesis of N-protected 3-methylpiperidin-2-one (B1294715) have shown that the choice of protecting group on the nitrogen and the reaction conditions for alkylation can significantly influence the diastereoselectivity of the reaction. researchgate.net This underscores the importance of the electronic and steric environment around the chiral center in maintaining its stereochemical integrity.
In the context of utilizing this compound in multi-step syntheses or under various reaction conditions, it is crucial to consider the potential for epimerization. Careful selection of reagents and reaction parameters is necessary to preserve the desired stereochemistry.
Metal-Catalyzed Cross-Coupling Reactions at the Alkynyl Moiety
The terminal alkyne functionality in this compound serves as a versatile handle for molecular elaboration through various metal-catalyzed cross-coupling reactions. Among these, the Sonogashira coupling is a preeminent method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orglibretexts.org This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, offers a powerful tool for extending the molecular framework of the piperidine derivative. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com
The general scheme for the Sonogashira coupling of this compound would involve its reaction with an aryl or vinyl halide (R-X) in the presence of a palladium catalyst, a copper salt, and a base to yield the corresponding coupled product.
Recent advancements in Sonogashira coupling have also led to the development of copper-free protocols, which can be beneficial in cases where the presence of copper might lead to undesired side reactions, such as the homocoupling of the alkyne. libretexts.org Furthermore, nickel-catalyzed Sonogashira-type couplings have emerged as a viable alternative, expanding the scope of applicable electrophiles to include non-activated alkyl halides. nih.gov
The following table provides representative examples of Sonogashira coupling reactions, illustrating the typical catalysts, bases, and reaction conditions employed, which could be adapted for this compound.
| Alkyne | Aryl/Vinyl Halide | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |
| Phenylacetylene | Iodobenzene | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 95 |
| 1-Heptyne | Bromobenzene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | THF | 88 |
| Trimethylsilylacetylene | 4-Iodotoluene | Pd(OAc)₂ | CuI | Piperidine | DMF | 92 |
| Propargyl alcohol | 1-Iodonaphthalene | PdCl₂(dppf) | CuI | Et₃N | Acetonitrile | 85 |
These examples highlight the versatility of the Sonogashira reaction and provide a solid foundation for its application to the alkynyl moiety of this compound for the synthesis of more complex molecules. The choice of catalyst, ligand, base, and solvent would likely need to be optimized for this specific substrate to achieve high yields and purity of the desired cross-coupled product.
Research Applications and Structural Significance of 2 but 3 Ynyl 1 Methylpiperidine in Advanced Organic Chemistry
2-But-3-ynyl-1-methylpiperidine as a Synthetic Building Block for Complex Molecules
There is no available data in the scientific literature demonstrating the use of this compound as a precursor or intermediate in the synthesis of more complex molecular structures. While the piperidine (B6355638) ring and the terminal alkyne are functional groups that are valuable in organic synthesis, no documented reaction pathways originating from this specific compound have been found. The synthesis of various substituted piperidines is a broad field of study, but specific examples starting from this compound are not reported.
Scaffold Diversity and Structural Analogue Generation
The concept of scaffold diversity involves using a core molecular structure to generate a library of related compounds. researchgate.netnih.govnih.gov The this compound structure, with its chiral center and reactive alkyne, presents a theoretical framework for creating diverse analogues. However, no research has been published that explores the modification of this particular scaffold to produce such a library of structural analogues for applications like drug discovery or materials science.
Development of Chemical Probes and Tools for Mechanistic Studies
The terminal alkyne group in this compound makes it a suitable candidate for "click chemistry," a common method for developing chemical probes. medchemexpress.comresearchgate.net These probes are instrumental in studying biological processes and reaction mechanisms. researchgate.net Despite this potential, a search of the literature yielded no instances of this compound being functionalized or utilized as a chemical probe or a tool for mechanistic investigations.
Role in Methodological Development in Stereoselective Synthesis
Stereoselective synthesis is a critical area of organic chemistry focused on controlling the three-dimensional arrangement of atoms in a molecule. masterorganicchemistry.comnih.gov The chiral center at the 2-position of the piperidine ring, combined with the alkyne functionality, could theoretically make this compound a useful substrate or reagent in the development of new stereoselective reactions. researchgate.netwhiterose.ac.uk However, there is no evidence in the scientific literature of this compound being used to develop or refine any methods in stereoselective synthesis.
Explorations in Medicinal Chemistry Design and Biological Target Modulation of 2 but 3 Ynyl 1 Methylpiperidine Derivatives
2-But-3-ynyl-1-methylpiperidine as a Core Scaffold in Drug Discovery Research
The selection of a core scaffold is a critical first step in any drug discovery program. The ideal scaffold should be synthetically accessible, allow for diverse functionalization, and possess inherent properties that can be fine-tuned for optimal interaction with biological targets. This compound presents several features that make it an intriguing candidate for such a role.
The N-methylpiperidine moiety is a common feature in many centrally acting drugs. The methyl group on the nitrogen atom can influence the compound's basicity and lipophilicity, which in turn affects its pharmacokinetic properties, such as absorption and brain penetration. nih.gov The piperidine (B6355638) ring itself can adopt various chair and boat conformations, and the position of substituents can lock it into specific spatial arrangements, which is crucial for selective receptor binding.
The 2-but-3-ynyl substituent introduces a rigid, linear element into the otherwise flexible piperidine ring. The terminal alkyne is a particularly interesting functional group in medicinal chemistry. It is relatively small and can participate in various interactions, including hydrogen bonding (acting as a weak hydrogen bond donor) and π-stacking with aromatic residues in a protein's binding pocket. Furthermore, the terminal alkyne is a versatile chemical handle for further synthetic modifications, such as click chemistry reactions, which are widely used in drug discovery to link molecular fragments.
The combination of the N-methylpiperidine and the butynyl group in this compound creates a scaffold with a defined three-dimensional shape and multiple points for diversification, making it a promising, albeit underexplored, starting point for the development of new therapeutic agents.
Structure-Activity Relationship (SAR) Studies for Piperidine Derivatives (General Principles)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For piperidine derivatives, SAR studies have established several general principles:
Substitution Pattern: The position, nature, and stereochemistry of substituents on the piperidine ring are critical determinants of pharmacological activity and selectivity. nih.gov For instance, in many classes of piperidine-based drugs, the orientation of a substituent at the 2, 3, or 4-position can dramatically alter its binding affinity for a target.
Conformational Restriction: Introducing rigid elements or bulky groups can lock the piperidine ring into a specific conformation, which can enhance binding to a particular target and improve selectivity over off-targets.
In the context of this compound, a hypothetical SAR study would involve systematically modifying different parts of the molecule and assessing the impact on a specific biological activity.
| Modification | Rationale | Potential Impact on Activity |
| Varying the length of the alkynyl chain | To probe the depth of the binding pocket. | A longer or shorter chain might lead to optimal or diminished interactions. |
| Introducing substituents on the alkyne | To explore additional binding interactions. | A phenyl group, for example, could engage in π-stacking interactions. |
| Changing the position of the butynyl group on the piperidine ring (e.g., to the 3 or 4 position) | To alter the spatial orientation of the rigid substituent. | This could lead to interactions with different residues in the binding site, potentially changing the pharmacological profile. |
| Modifying the N-substituent | To modulate basicity and lipophilicity. | Replacing the methyl group with a larger alkyl or an aryl group would significantly alter the compound's properties. |
These hypothetical modifications, guided by the general principles of piperidine SAR, would be essential in optimizing the activity of any lead compound based on the this compound scaffold.
Rational Design of Ligands Targeting Specific Biomolecules (e.g., Enzymes, Receptors)
Rational drug design aims to create new medicines based on a detailed understanding of the biological target's structure and function. This can be approached through either structure-based design (when the 3D structure of the target is known) or ligand-based design (using the knowledge of other molecules that bind to the target).
Theoretical Aspects of Receptor Binding and Selectivity
Receptor binding is governed by the principles of molecular recognition, where a ligand and its receptor have complementary shapes and chemical properties. The key forces involved in this interaction include:
Electrostatic Interactions: These occur between charged or polar groups on the ligand and the receptor. The basic nitrogen of the N-methylpiperidine ring in our scaffold could form an ionic bond with an acidic amino acid residue (e.g., aspartate or glutamate) in a receptor's binding site.
Hydrogen Bonds: These are crucial for the specificity of ligand binding. The terminal alkyne of the butynyl group can act as a weak hydrogen bond donor.
Hydrophobic Interactions: The nonpolar parts of the ligand, such as the methylene (B1212753) groups of the piperidine ring and the butynyl chain, can be driven to interact with hydrophobic pockets in the receptor, releasing ordered water molecules and increasing entropy.
Selectivity is the ability of a drug to bind to its intended target with high affinity while having low affinity for other, often related, targets. Achieving selectivity is a major challenge in drug design. For this compound, the rigid and linear nature of the butynyl group could be exploited to achieve selectivity. If a target receptor has a narrow, well-defined binding pocket, the rigid alkyne might fit perfectly, while being unable to be accommodated by the binding sites of other receptors.
Enzyme Inhibition Mechanistic Studies (e.g., Acetylcholinesterase)
Enzymes are another major class of drug targets. Inhibitors can act through various mechanisms, which can be broadly classified as reversible or irreversible. The this compound scaffold has features that could be adapted for the design of enzyme inhibitors.
For example, acetylcholinesterase (AChE) , a key enzyme in the nervous system and a target for drugs treating Alzheimer's disease, has a well-characterized active site. mdpi.com Many AChE inhibitors contain a basic nitrogen that interacts with the catalytic anionic site (CAS) of the enzyme. The N-methylpiperidine moiety of our scaffold could fulfill this role.
The butynyl group, on the other hand, could be designed to act as a "warhead" for irreversible inhibition. Terminal alkynes can be chemically activated to form covalent bonds with nucleophilic residues (like serine or cysteine) in an enzyme's active site. This would lead to permanent inactivation of the enzyme.
A research program could therefore explore derivatives of this compound as potential AChE inhibitors, investigating both reversible and irreversible binding modes.
| Potential AChE Inhibitor Design | Mechanism |
| This compound as a reversible inhibitor | The N-methylpiperidine binds to the CAS, and the butynyl group interacts with other regions of the active site gorge. |
| Modified this compound as an irreversible inhibitor | The butynyl group is functionalized to be more reactive, leading to covalent bond formation with a key amino acid in the active site. |
Bioisosteric Replacement Strategies Involving the Alkynyl Functionality
Bioisosterism is a strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. The alkynyl group in this compound can be a subject of such a strategy.
Several bioisosteres for the alkyne group are known:
| Bioisostere | Rationale for Replacement |
| Nitrile (-C≡N) | Similar in size, linearity, and electronic properties to a terminal alkyne. It is a good hydrogen bond acceptor. |
| Thiocyanate (-S-C≡N) | Also linear and can participate in similar interactions. |
| Cyclopropane | A saturated ring that can mimic the rigidity of the C-C triple bond, but with different electronic properties. |
| Small heterocycles (e.g., 1,2,3-triazole) | Can be formed from the terminal alkyne via "click chemistry" and can introduce additional hydrogen bond donors and acceptors. |
By systematically replacing the butynyl group with these bioisosteres, medicinal chemists could fine-tune the properties of the molecule to achieve better drug-like characteristics. For example, replacing the alkyne with a nitrile might enhance hydrogen bonding interactions within the target's binding site, leading to increased potency.
Pharmacophore Elucidation and Ligand Design Principles
A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to bind to a specific biological target and elicit a particular response. It represents the 3D arrangement of essential features such as hydrogen bond donors and acceptors, charged groups, and hydrophobic regions.
If a series of active compounds based on the this compound scaffold were discovered, a pharmacophore model could be developed. This model would likely include:
A positive ionizable feature corresponding to the N-methylpiperidine nitrogen.
A hydrophobic feature representing the piperidine ring.
A hydrogen bond donor/acceptor or a hydrophobic linear feature corresponding to the butynyl group.
Once a pharmacophore model is established, it can be used as a query to search large databases of chemical compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. This process, known as virtual screening, can significantly accelerate the discovery of new drug candidates.
Future Research Directions and Emerging Paradigms in 2 but 3 Ynyl 1 Methylpiperidine Research
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of 2-But-3-ynyl-1-methylpiperidine and its derivatives stands to benefit immensely from the adoption of flow chemistry and automated synthesis. Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions or when handling unstable intermediates.
Automated synthesis platforms can accelerate the discovery of novel derivatives by enabling high-throughput screening of reaction conditions and building blocks. The integration of these platforms would allow for the rapid generation of a library of analogues of this compound, facilitating structure-activity relationship (SAR) studies.
Key Advantages of Flow Chemistry for this compound Synthesis:
| Feature | Benefit in Synthesis |
| Precise Temperature Control | Minimizes byproduct formation and decomposition of thermally sensitive functional groups like the terminal alkyne. |
| Enhanced Mixing | Ensures efficient mass transfer, leading to faster reaction rates and more consistent product quality. |
| Increased Safety | The small reaction volumes inherent to flow reactors mitigate the risks associated with handling energetic or hazardous reagents. |
| Facilitated Scale-up | Scaling production is more straightforward than traditional batch processes, involving longer run times rather than larger, more complex reactors. |
Advanced Spectroscopic Techniques for In Situ Monitoring
To gain deeper insights into the reaction mechanisms and kinetics of this compound synthesis, the application of advanced spectroscopic techniques for in situ monitoring is crucial. Techniques such as Process Analytical Technology (PAT), including real-time Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR), can provide a continuous stream of data on the reaction progress. This allows for precise control and optimization of the synthetic process. For instance, monitoring the disappearance of starting materials and the appearance of the product can help in determining the optimal reaction endpoint, thus preventing over-reaction and the formation of impurities.
Application of Machine Learning and AI in Design and Synthesis
The convergence of artificial intelligence (AI) and chemistry offers a transformative approach to the study of this compound. Machine learning algorithms can be trained on existing chemical data to predict the properties and synthetic accessibility of novel derivatives. These predictive models can significantly reduce the number of experiments required, saving time and resources.
Exploration of Novel Reactivity Patterns for Derivatization
The unique chemical structure of this compound, featuring a terminal alkyne and a tertiary amine, provides fertile ground for exploring novel reactivity patterns. The alkyne moiety can participate in a wide array of chemical transformations, including click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and hydrofunctionalization reactions. These reactions can be used to introduce a diverse range of functional groups, leading to new derivatives with potentially interesting biological or material properties. The tertiary amine can be targeted for quaternization or oxidation to further expand the chemical space around this scaffold.
Development of Biocatalytic Approaches for Enantioselective Synthesis
The development of biocatalytic methods for the synthesis of this compound could provide a green and highly selective alternative to traditional chemical synthesis. Enzymes, such as transaminases or imine reductases, could potentially be engineered to catalyze the key bond-forming steps in an enantioselective manner, yielding a specific stereoisomer of the final product. Chiral piperidine (B6355638) structures are prevalent in many pharmaceuticals, and an enantioselective synthesis is often a critical requirement. nih.gov
Biocatalysis operates under mild reaction conditions (neutral pH and ambient temperature), reducing energy consumption and waste generation. nih.gov The high specificity of enzymes can also minimize the need for protecting groups and reduce the number of synthetic steps, leading to more efficient and sustainable processes. nih.gov While the biocatalytic synthesis of this specific branched acid has not been extensively documented, the feasibility of using enzymes for similar transformations has been demonstrated. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-But-3-ynyl-1-methylpiperidine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of piperidine derivatives often involves alkylation or cyclization reactions. For analogs like 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, reaction conditions such as solvent choice (e.g., dichloromethane), base selection (e.g., NaOH), and temperature control are critical for achieving high yields (~99% purity) . Optimization should include iterative testing of stoichiometry, reaction time, and purification methods (e.g., column chromatography) to minimize byproducts.
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm bond connectivity and stereochemistry, as demonstrated in the characterization of enantiomerically pure 3-alkylpiperidines . Mass spectrometry (MS) and infrared (IR) spectroscopy can further validate molecular weight and functional groups. Cross-reference spectral data with computational predictions (e.g., PubChem or InChI) for accuracy .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Adopt precautions outlined in safety data sheets (SDS) for structurally related compounds:
- Wear PPE (gloves, goggles, lab coats) to prevent skin/eye contact .
- Use fume hoods to avoid inhalation risks, as piperidine derivatives may release toxic fumes during reactions .
- Store the compound in airtight containers under inert conditions to prevent degradation .
Q. What preliminary toxicity assessments are feasible when no ecotoxicological data exists for this compound?
- Methodological Answer : In absence of direct data, extrapolate from structurally similar piperidine derivatives. For example, 3-(aminomethyl)-1-methylpiperidine requires hazard identification based on functional groups (e.g., amine reactivity) and acute toxicity assays (e.g., zebrafish embryo tests) . Computational tools like QSAR models can predict bioaccumulation or toxicity endpoints .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s physicochemical properties?
- Methodological Answer : Address discrepancies through iterative validation:
- Compare experimental results (e.g., solubility, logP) with multiple computational platforms (PubChem, ChemAxon) .
- Re-examine synthesis protocols for impurities affecting measurements, using techniques like HPLC or GC-MS to isolate and identify confounding factors .
- Consult crystallographic data (e.g., X-ray diffraction) to confirm molecular geometry, as done for 2-chloro-1-(3,3-dimethylpiperidinyl)ethanone .
Q. What strategies are recommended for assessing ecological impact when degradation/persistence data is unavailable?
- Methodological Answer : Design tiered testing frameworks:
- Conduct in vitro biodegradation assays (e.g., OECD 301B) to estimate persistence .
- Evaluate soil mobility via column leaching experiments, referencing methods for analogous compounds like 3-(4-methylpiperidin-1-yl)propionitrile .
- Use high-throughput screening (e.g., Daphnia magna acute toxicity tests) to model aquatic toxicity .
Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?
- Methodological Answer : Leverage asymmetric catalysis or chiral auxiliaries. For example, phenylglycinol-derived lactams were used to synthesize enantiomerically pure 3-alkylpiperidines via TFA-mediated cyclization and chromatographic separation . Monitor optical rotation and enantiomeric excess (ee) using polarimetry or chiral HPLC.
Q. What methodological improvements enhance the validity of structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Apply triangulation: Combine quantitative data (e.g., IC50 values) with qualitative insights (e.g., molecular docking simulations) .
- Validate SAR hypotheses using site-directed mutagenesis or isotopic labeling to isolate key interactions .
- Address bias by blinding experiments during data collection/analysis phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
